Cas no 2228223-03-6 (4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid)

4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid
- 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid
- 2228223-03-6
- EN300-1753395
-
- インチ: 1S/C13H21NO3/c14-8-3-5-13(6-4-8,12(15)16)10-7-9-1-2-11(10)17-9/h8-11H,1-7,14H2,(H,15,16)
- InChIKey: IXUOAFGMBNHEPQ-UHFFFAOYSA-N
- ほほえんだ: O1C2CCC1C(C2)C1(C(=O)O)CCC(CC1)N
計算された属性
- せいみつぶんしりょう: 239.15214353g/mol
- どういたいしつりょう: 239.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 72.6Ų
4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753395-0.5g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 0.5g |
$1838.0 | 2023-09-20 | ||
Enamine | EN300-1753395-1.0g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 1g |
$1915.0 | 2023-05-23 | ||
Enamine | EN300-1753395-10g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 10g |
$8234.0 | 2023-09-20 | ||
Enamine | EN300-1753395-0.25g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 0.25g |
$1762.0 | 2023-09-20 | ||
Enamine | EN300-1753395-5.0g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 5g |
$5553.0 | 2023-05-23 | ||
Enamine | EN300-1753395-2.5g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 2.5g |
$3752.0 | 2023-09-20 | ||
Enamine | EN300-1753395-1g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 1g |
$1915.0 | 2023-09-20 | ||
Enamine | EN300-1753395-5g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 5g |
$5553.0 | 2023-09-20 | ||
Enamine | EN300-1753395-0.05g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 0.05g |
$1608.0 | 2023-09-20 | ||
Enamine | EN300-1753395-10.0g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 10g |
$8234.0 | 2023-05-23 |
4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid 関連文献
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acidに関する追加情報
Introduction to 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid (CAS No: 2228223-03-6)
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid, identified by its CAS number 2228223-03-6, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique framework and potential biological activities. This molecule features a fused bicyclic system linked to a cyclohexane ring, making it an intriguing candidate for further exploration in drug discovery and therapeutic development.
The chemical structure of 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid consists of a seven-membered oxygen-containing bridgehead bicyclic moiety connected to a cyclohexane ring via an amine-substituted carboxylic acid group. This arrangement creates a rigid, three-dimensional scaffold that may contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The presence of both amino and carboxylic acid functional groups further enhances its versatility, allowing for modifications that could tailor its biological profile.
In recent years, the development of novel scaffolds with distinct structural motifs has become a cornerstone of medicinal chemistry innovation. The bicyclic system in 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid is particularly noteworthy, as it mimics natural products and bioactive molecules known for their therapeutic potential. For instance, similar bicyclic structures have been reported to exhibit inhibitory activity against various enzymes and receptors, making this compound a promising lead for further investigation.
One of the most compelling aspects of 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid is its potential as a building block for more complex derivatives. The amine group can be readily functionalized through reductive amination, alkylation, or acylation, while the carboxylic acid moiety allows for amide bond formation with peptides or other heterocycles. This flexibility enables chemists to explore diverse chemical space and optimize the compound’s pharmacological properties.
Recent studies have highlighted the importance of molecular rigidity in drug design, as it can enhance binding affinity and selectivity at biological targets. The bicyclic core of 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid provides such rigidity, which may be particularly advantageous when designing molecules that interact with proteins or nucleic acids. Additionally, the oxygen-containing bridgehead in the bicyclic system could serve as a hydrogen bond acceptor, further improving target interactions.
The synthesis of 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the seven-membered oxygen-containing bridgehead requires careful manipulation of reaction conditions to ensure high yield and purity. However, advances in catalytic methods and asymmetric synthesis have made it increasingly feasible to access such complex scaffolds with high enantioselectivity.
In terms of biological activity, preliminary investigations suggest that 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid may exhibit properties relevant to inflammation, pain modulation, or neurodegenerative diseases. These early findings are supported by computational modeling studies that predict favorable interactions with target proteins involved in these pathways. Further experimental validation is warranted to confirm these hypotheses and explore additional therapeutic applications.
The potential applications of 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-ylyl}cyclohexane-la carboxylic acid extend beyond traditional small-molecule drug development. Its unique structure makes it an attractive candidate for fragment-based drug design or as a key intermediate in the synthesis of peptidomimetics or other biologically active molecules. By leveraging its structural features, researchers can develop novel therapeutics with improved efficacy and reduced side effects.
The growing interest in natural product-inspired scaffolds underscores the value of compounds like 4-amino-la {7-oxybicyclo[a.a.a.heptan-a.yl} cyclohexa-a-e carboxy lic aci d (CAS No: 2228223-a.a3-a). These molecules often exhibit potent biological activity due to their optimized spatial arrangement of functional groups.
In conclusion, 4-amino-la {a.oxybicyclo[a.a.a.heptan-a.yl } cyclohexa-a-e carboxy lic aci d (CAS No: 2228223-a.a3-a) represents an exciting opportunity for medicinal chemists to explore new therapeutic avenues.
The combination o{ structural complexity,a nd functional diversity makes it a valuable asset i{ ongoing drug discovery efforts.
With further research into its synthesis, bioactivity,and mechanistic basis, this compound has the potential to contribute significantly t{ the development o{ next-generation pharmaceuticals.
As the field o{ medicinal chemistry continues t{ evolve, compounds like 4-amino-la {a.oxybicyclo[a.a.a.heptan-a.yl } cyclohexa-a-e carboxy lic aci d (CAS No: 2228223-a.a3-a) will remain at t{ forefront o{ innovation, driving advancements i{ human health.
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